2-(2-Thienyl)morpholine hydrochloride
Description
Contextual Role of Morpholine-Containing Heterocycles in Contemporary Chemical Biology
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued building block in medicinal chemistry. nih.govuobaghdad.edu.iq It is considered a privileged structure due to its advantageous physicochemical, biological, and metabolic properties. nih.govebi.ac.uk The presence of the morpholine moiety in a molecule can lead to improved pharmacokinetic profiles. nih.govresearchgate.net
Key attributes of the morpholine scaffold include:
Physicochemical and Metabolic Properties : The morpholine ring is often introduced to molecules to enhance properties like water solubility and metabolic stability. nih.govtaylorandfrancis.com Its weak basicity and flexible conformation allow it to participate in various lipophilic and hydrophilic interactions. researchgate.net
Synthetic Versatility : As a readily accessible synthetic building block, the morpholine ring can be easily incorporated into larger molecules. nih.govebi.ac.uk A variety of synthetic methodologies are available for its introduction or construction. nih.gov
Biological Activity : The morpholine scaffold is a component of numerous approved and experimental drugs. nih.gov Appropriately substituted morpholine derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The ring can be an integral part of a pharmacophore for enzyme inhibitors or can confer selective affinity for a range of receptors. nih.gov
The ability of morpholine to enhance potency through molecular interactions or to modulate pharmacokinetic properties has propelled its use in the development of lead compounds with diverse therapeutic potential. ebi.ac.uk
Table 1: Examples of FDA-Approved Drugs Containing the Morpholine Moiety This table is generated based on information from the search results and general chemical knowledge.
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
|---|---|---|
| Linezolid (B1675486) | Antibiotic | Integral to the pharmacophore, contributing to its antibacterial activity. taylorandfrancis.com |
| Gefitinib | Anticancer (EGFR Inhibitor) | Part of the quinazoline (B50416) core, influencing solubility and binding. taylorandfrancis.com |
| Reboxetine | Antidepressant (Norepinephrine Reuptake Inhibitor) | A key structural component for its selective inhibition. taylorandfrancis.com |
| Aprepitant | Antiemetic (NK1 Receptor Antagonist) | The morpholine ether contributes to the molecule's conformation and receptor binding. |
The Thiophene (B33073) Moiety as a Key Pharmacophoric Unit in Molecular Design
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is another privileged pharmacophore in medicinal chemistry. nih.govrsc.orgresearchgate.net Its significance in drug design is multifaceted, stemming from its versatile structural and electronic properties. nih.gov
Key features of the thiophene moiety include:
Bioisosteric Replacement : Thiophene is widely recognized as a bioisostere of the phenyl ring. nih.govresearchgate.net Substituting a phenyl ring with a thiophene ring in a drug candidate can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov
Pharmacophoric Properties : The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Its electron-rich nature allows it to interact with a variety of biological targets. nih.gov
Presence in Approved Drugs : The utility of the thiophene ring is evidenced by its presence in numerous FDA-approved drugs across different therapeutic categories. nih.govrsc.org An analysis of drugs approved between 2013 and 2023 ranked the thiophene moiety fourth among sulfur-containing functional groups in new drug approvals. nih.gov Commercially available anti-inflammatory drugs like Tiaprofenic acid and Tinoridine feature a thiophene ring as a key pharmacophoric group. nih.gov
Synthetic Accessibility : Thiophene and its derivatives serve as versatile intermediates in organic synthesis, providing accessible sites for chemical modification. nih.govnih.gov
The thiophene nucleus is a central focus for medicinal chemists aiming to develop novel molecules with improved efficacy and fewer side effects. rsc.orgresearchgate.net
Table 2: Examples of Marketed Drugs Featuring the Thiophene Moiety This table is generated based on information from the search results and general chemical knowledge.
| Drug Name | Therapeutic Class | Function of Thiophene Moiety |
|---|---|---|
| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Acts as a key pharmacophoric group for COX enzyme inhibition. nih.gov |
| Clopidogrel | Antiplatelet Agent | The thienopyridine core is essential for its mechanism of action. |
| Olanzapine | Antipsychotic | The thienobenzodiazepine structure is crucial for its receptor binding profile. |
| Duloxetine | Antidepressant (SNRI) | The naphthyl group is attached to a thiophene ring, contributing to its activity. |
Rationale for In-Depth Academic Investigation of 2-(2-Thienyl)morpholine Hydrochloride and its Derivatives
The academic rationale for the focused investigation of this compound is built upon the established significance of its individual components. The conjunction of a morpholine ring and a thiophene ring within a single, relatively simple chemical entity creates a molecule with high potential for novel biological activity and desirable drug-like properties.
The investigation into this compound and its derivatives is driven by several key considerations:
Synergistic Scaffolding : Combining two "privileged" scaffolds offers the potential for synergistic or additive effects. The morpholine moiety can confer favorable pharmacokinetic properties (e.g., solubility, metabolic stability), while the thiophene ring provides a proven pharmacophore for engaging with biological targets.
Exploration of New Chemical Space : The synthesis of 2-(2-Thienyl)morpholine and its derivatives allows researchers to explore new areas of chemical space. nih.gov By creating libraries of related compounds with substitutions on either the morpholine or thiophene ring, structure-activity relationships (SAR) can be established, providing valuable insights for designing molecules with specific biological profiles. nih.gov
Foundation for Further Elaboration : 2-(2-Thienyl)morpholine serves as a foundational structure or "building block" for the synthesis of more complex molecules. For instance, the nitrogen atom of the morpholine ring provides a convenient handle for further chemical elaboration, as seen in the synthesis of 2-aryl-4-(3-arylpropyl)morpholines. nih.gov
In essence, the study of this compound is a strategic approach in medicinal chemistry. It leverages the known advantages of its constituent heterocycles to create a platform for the discovery of new lead compounds and to expand the understanding of how these important scaffolds can be combined to achieve desired biological outcomes.
Properties
IUPAC Name |
2-thiophen-2-ylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIKJVCDFPKZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997517 | |
| Record name | 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76175-45-6 | |
| Record name | Morpholine, 2-(2-thienyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076175456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50997517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for 2 2 Thienyl Morpholine Hydrochloride
Retrosynthetic Analysis and Design Principles for the 2-(2-Thienyl)morpholine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The core structure of 2-(2-Thienyl)morpholine suggests several logical disconnections.
A primary disconnection can be made at the C-N and C-O bonds of the morpholine (B109124) ring, leading to a key precursor: 2-(2-thienyl)ethanolamine. This intermediate contains the pre-formed thienyl and ethanolamine (B43304) moieties, simplifying the final ring-closing step. Further disconnection of this amino alcohol reveals two principal building blocks: a two-carbon electrophile (such as ethylene (B1197577) oxide or a 2-haloethanol) and 2-(2-thienyl)ethylamine or a derivative.
Alternatively, a disconnection can be envisioned that breaks the C2-thienyl bond, suggesting a late-stage introduction of the thiophene (B33073) ring onto a pre-formed morpholine scaffold. This could be achieved through cross-coupling reactions. Another strategic approach involves the disconnection of the C2-C3 and N4-C5 bonds of the morpholine ring, pointing towards a strategy involving the reaction of a thiophene-containing aziridine (B145994) with a two-carbon nucleophile or a multi-component reaction.
Comprehensive Review of Established Synthetic Routes to 2-(2-Thienyl)morpholine
Several established synthetic routes have been successfully employed for the synthesis of substituted morpholines, which can be adapted for the preparation of 2-(2-Thienyl)morpholine. These methods can be broadly categorized into ring-closing reactions for morpholine construction and strategies for thiophene ring functionalization.
Ring-Closing Reactions for Morpholine Construction
The formation of the morpholine ring is the cornerstone of the synthesis. A common and effective method involves the intramolecular cyclization of N-substituted diethanolamines. In the context of 2-(2-Thienyl)morpholine, this would typically involve the cyclization of a precursor like N-(2-hydroxyethyl)-2-(thiophen-2-yl)ethan-1-amine. This cyclization can be achieved under acidic conditions, often with a strong acid like sulfuric acid or hydrochloric acid, which catalyzes the dehydration and subsequent ring closure.
Another widely used approach is the reaction of a primary amine with two equivalents of an epoxide. For the target molecule, this would entail the reaction of 2-(2-thienyl)ethylamine with two equivalents of ethylene oxide. This method, however, can sometimes lead to the formation of undesired side products due to over-alkylation.
A more controlled method involves the reaction of an amino alcohol with a haloalkanol or a protected haloalkanol. For instance, 2-(2-thienyl)ethanolamine can be reacted with 2-chloroethanol (B45725) or a protected version thereof, followed by base-mediated cyclization to yield the morpholine ring. The use of protecting groups on the nitrogen or the hydroxyl group can be crucial to ensure selectivity and improve yields.
| Ring-Closing Strategy | Key Precursors | Typical Reagents and Conditions | Advantages | Disadvantages |
| Intramolecular Cyclization of Diethanolamines | N-(2-hydroxyethyl)-2-(thiophen-2-yl)ethan-1-amine | Strong acid (e.g., H₂SO₄, HCl), heat | Direct, often high-yielding | Harsh conditions, potential for side reactions |
| Reaction of Amine with Epoxide | 2-(2-thienyl)ethylamine, Ethylene oxide | Base or acid catalysis | Readily available starting materials | Lack of control can lead to polyalkylation |
| Reaction of Amino Alcohol with Haloalkanol | 2-(2-thienyl)ethanolamine, 2-Chloroethanol | Base (e.g., NaH, K₂CO₃) | Good control over substitution | May require protecting groups |
| Reductive Amination of Aldehydes/Ketones | 2-(2-thienyl)acetaldehyde, Ethanolamine | Reducing agent (e.g., NaBH₄, H₂/Pd) | Versatile, allows for diverse substitution | Requires synthesis of the aldehyde precursor |
Strategies for Thiophene Ring Functionalization and Coupling
The introduction of the thiophene moiety is a critical aspect of the synthesis. One of the most direct ways to achieve this is to start with a thiophene-containing building block. For instance, 2-acetylthiophene (B1664040) can be used as a starting material to synthesize 2-(thiophen-2-yl)dihydroquinoline derivatives, which can then be further modified. nih.gov Although this example does not directly yield a morpholine, it demonstrates the principle of starting with a functionalized thiophene.
A key intermediate for many synthetic routes is 2-(2-thienyl)ethanol. This can be prepared via the Grignard reaction of 2-bromothiophene (B119243) with magnesium, followed by reaction with ethylene oxide. acs.org This alcohol can then be converted to the corresponding amine, 2-(2-thienyl)ethylamine, through various methods, including the Mitsunobu reaction or by conversion to an alkyl halide followed by amination. researchgate.net
Alternatively, modern cross-coupling reactions offer powerful tools for the late-stage introduction of the thiophene ring. For example, a pre-formed 2-halomorpholine could be coupled with a thiophene-boronic acid or a thiophene-organometallic reagent using a palladium or copper catalyst. This approach offers flexibility in the synthesis of various 2-aryl-morpholine analogues.
Salt Formation and Crystallization of the Hydrochloride
The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-(2-Thienyl)morpholine, in a suitable organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrochloric acid (either as a gas or dissolved in an appropriate solvent). The hydrochloride salt, being an ionic compound, is generally less soluble in organic solvents than the free base and will precipitate out of the solution. This process also serves as a purification step, as the crystalline salt can be isolated by filtration and washed to remove impurities. The formation of the hydrochloride salt often improves the compound's stability, handling properties, and water solubility, which is a desirable characteristic for many pharmaceutical applications.
Development of Novel and Efficient Synthetic Approaches for 2-(2-Thienyl)morpholine Analogues
The demand for structurally diverse and stereochemically pure morpholine derivatives has driven the development of novel and more efficient synthetic methodologies. These advanced approaches often focus on the use of catalysis and the control of stereochemistry.
Exploration of Catalytic and Stereoselective Synthesis
In recent years, significant progress has been made in the catalytic and stereoselective synthesis of substituted morpholines. These methods offer advantages in terms of efficiency, atom economy, and the ability to control the three-dimensional arrangement of atoms in the final product.
One promising strategy involves the photocatalytic diastereoselective annulation for the synthesis of 2-aryl morpholines. acs.org This method utilizes a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to construct the morpholine ring from readily available starting materials. This approach offers a modular way to build complex morpholine scaffolds and can be extended to other nitrogen-containing heterocyles. acs.org
Copper-catalyzed oxyamination of alkenes has also emerged as a powerful tool for the stereoselective synthesis of morpholines. This reaction allows for the simultaneous introduction of an oxygen and a nitrogen atom across a double bond, leading to the formation of the morpholine ring with good to excellent diastereoselectivity.
Furthermore, palladium-catalyzed hydroamination reactions provide a stereoselective route to 2,5-disubstituted morpholines from carbamate-protected aziridines. This method involves the selective attack of an unsaturated alcohol nucleophile on the aziridine, followed by a palladium-catalyzed cyclization.
The development of asymmetric hydrogenation of unsaturated morpholines using chiral rhodium catalysts has enabled the synthesis of 2-substituted chiral morpholines with high enantioselectivity. rsc.org This "after cyclization" approach is highly efficient and provides access to enantiomerically pure morpholine derivatives.
These modern catalytic methods hold great promise for the efficient and stereoselective synthesis of 2-(2-Thienyl)morpholine and its analogues, paving the way for the exploration of their potential applications in various fields, particularly in drug discovery.
| Catalytic Method | Catalyst/Reagents | Key Transformation | Stereoselectivity | Reference |
| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Diastereoselective annulation | High diastereoselectivity | acs.org |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Intramolecular alcohol addition and intermolecular amine coupling | High diastereoselectivity | |
| Palladium-Catalyzed Hydroamination | Palladium catalyst | Hydroamination of aminoalkenes from aziridines | Single diastereomer | |
| Asymmetric Hydrogenation | Chiral Rhodium catalyst | Hydrogenation of unsaturated morpholines | High enantioselectivity (up to 99% ee) | rsc.org |
Flow Chemistry and Continuous Processing in Morpholine Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. youtube.com These benefits are particularly relevant for the synthesis of pharmaceutical intermediates like substituted morpholines.
The principles of flow chemistry have been successfully applied to the synthesis of the morpholine-containing antibiotic, linezolid (B1675486). mdpi.com In one notable example, a seven-step convergent continuous flow synthesis was developed, producing linezolid in a 73% isolated yield with a total residence time of just 27 minutes. bohrium.comnih.gov This process operates without intermediate purification or solvent exchanges, highlighting the efficiency of telescoped flow reactions. bohrium.comresearchgate.netthieme-connect.com The synthesis involves the reaction of 3,4-difluoronitrobenzene (B149031) with morpholine as a key step in forming the aniline (B41778) precursor required for the final molecule. researchgate.net
Furthermore, photocatalytic methods have been integrated with flow conditions to produce substituted morpholines. A scalable synthesis of morpholines, thiomorpholines, and oxazepanes utilizes the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes in a continuous flow system. nih.govorganic-chemistry.org This process is facilitated by an inexpensive organic photocatalyst and a Lewis acid, demonstrating a versatile approach to various heterocyclic systems. nih.gov The use of superheated flow chemistry, where the reaction temperature is above the solvent's boiling point, can dramatically accelerate reaction rates, potentially eliminating the need for a catalyst altogether. acs.org
These examples, while not specific to 2-(2-thienyl)morpholine hydrochloride, demonstrate the robustness and adaptability of flow chemistry for constructing the morpholine core. A hypothetical flow synthesis of the target compound could involve the continuous reaction of 2-(oxiran-2-yl)thiophene with 2-aminoethan-1-ol or a related precursor, followed by an in-line cyclization and salt formation, leveraging the precise control of temperature, pressure, and residence time offered by flow reactors.
Table 1: Examples of Continuous Flow Synthesis of Morpholine-Containing Compounds
| Product | Key Features | Residence Time | Overall Yield | Reference |
| Linezolid | 7-step convergent synthesis without intermediate purification | 27 minutes | 73% | bohrium.comnih.gov |
| Substituted Morpholines | Photocatalytic coupling of SLAP reagents and aldehydes | Not specified | Not specified | nih.govorganic-chemistry.org |
Chemo-Enzymatic and Biocatalytic Pathways
Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereocontrol. rsc.orgnih.gov Transaminases (TAs), in particular, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, a key transformation in the production of many active pharmaceutical ingredients. rsc.orgnih.govdiva-portal.org
While specific biocatalytic routes to 2-(2-thienyl)morpholine are not extensively documented, the synthesis of chiral precursors via enzymatic methods is a well-established strategy. For instance, a chiral amine, which is a precursor for the morpholine ring, can be synthesized using a transaminase-catalyzed reductive amination. diva-portal.orgdiva-portal.org The synthesis of a key intermediate for the antidiabetic drug sitagliptin (B1680988) famously employs a transaminase to create the desired chiral amine with high enantioselectivity. nih.gov This approach avoids the use of often toxic heavy metal catalysts and high-pressure hydrogenation equipment. nih.gov
A potential chemo-enzymatic strategy for (R)-2-(2-thienyl)morpholine could involve the kinetic resolution of a racemic mixture of a suitable amino alcohol precursor using a lipase, or the asymmetric synthesis of a chiral amino alcohol or amine via a transaminase or alcohol dehydrogenase. For example, a transaminase could be used for the asymmetric amination of a suitable thienyl ketone precursor. The resulting chiral amine could then be cyclized to form the morpholine ring in a subsequent chemical step. rsc.org The combination of biocatalytic steps with chemical reactions in a one-pot or telescoped sequence is a hallmark of modern, efficient chemo-enzymatic synthesis. rsc.orgresearchgate.net
Derivatization and Functionalization Strategies of the 2-(2-Thienyl)morpholine Scaffold
The 2-(2-thienyl)morpholine scaffold presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties. researchgate.netnih.gov Strategies can target the morpholine nitrogen, the thiophene ring, or introduce new substituents to diversify the core structure. researchgate.netnih.gov
Chemical Modifications at the Morpholine Nitrogen Atom
The secondary amine of the morpholine ring is a prime handle for derivatization through N-alkylation and N-arylation reactions. Standard protocols can be employed to introduce a wide variety of substituents. For example, N-arylation can be achieved using copper- or manganese-catalyzed cross-coupling reactions with aryl halides. researchgate.netresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination also provides a general route to N-aryl morpholines.
Functionalization can also be achieved by reacting the nitrogen with electrophiles like acyl chlorides or isocyanates to form amides and ureas, respectively. These reactions introduce new functional groups that can alter the molecule's properties and provide further points for diversification. The synthesis of morpholine-based organocatalysts often involves derivatization at the nitrogen to tune the catalyst's steric and electronic properties. nih.gov
Functional Group Interconversions on the Thiophene Ring
The thiophene ring is amenable to a range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. nih.gov If the thiophene ring is brominated, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents. nih.gov This method is highly efficient and tolerant of many functional groups.
Direct C-H activation is an increasingly powerful tool that avoids the need for pre-functionalized starting materials like brominated thiophenes. rsc.org Palladium-catalyzed direct arylation can functionalize the C-H bonds of the thiophene ring. For 2-substituted thiophenes, functionalization typically occurs at the C5 position. However, recent advances have enabled the more challenging functionalization of the C3 and C4 (β) positions through strategies like palladium 1,4-migration. rsc.orgresearchgate.net
Table 2: Selected Palladium-Catalyzed Reactions for Thiophene Functionalization
| Reaction Type | Substrates | Catalyst System (Example) | Position Functionalized | Reference |
| Suzuki-Miyaura Coupling | Bromothiophene + Arylboronic acid | Pd(OAc)₂ / SPhos | C-Br position | nih.gov |
| Direct C-H Arylation | Thiophene + Aryl bromide | Pd(OAc)₂ / KOAc | C5 (typically) | researchgate.net |
| β-C-H Functionalization | 2-(2-bromoaryl)thiophene + Heteroarene | PdCl(C₃H₅)(dppb) / KOAc | C3 or C4 | rsc.org |
Introduction of Substituents for Scaffold Diversification
A key goal in medicinal chemistry is the creation of compound libraries with diverse structures to explore biological activity. chemrxiv.orgacs.org The 2-(2-thienyl)morpholine scaffold is well-suited for diversity-oriented synthesis by combining the derivatization strategies discussed above. researchgate.netresearchgate.net
For example, a library of analogs could be generated by:
Varying the thiophene substituent: Starting with different 2-substituted thiophenes (e.g., 2-bromo, 2-formyl, 2-cyano) allows for a wide range of subsequent transformations.
Functionalizing the morpholine nitrogen: A common intermediate can be N-alkylated or N-acylated with a diverse set of building blocks.
Modifying the morpholine ring: Introducing substituents at other positions on the morpholine ring (e.g., C3, C5, C6) can be achieved through more complex multi-step syntheses, often starting from chiral amino alcohols. thieme-connect.comnih.gov
This modular approach allows for the rapid assembly of a large number of distinct compounds, exploring different regions of chemical space and maximizing the chances of discovering molecules with desired biological properties. chemrxiv.orgnih.gov
Regioselective and Stereospecific Derivatization
Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereospecificity) of new functional groups is critical for developing effective and safe drug candidates.
Regioselectivity: As mentioned, the functionalization of the thiophene ring can be highly regioselective. Suzuki couplings occur specifically at the site of halogenation. nih.gov Direct C-H activation methods can also be controlled. While the C5 position of a 2-substituted thiophene is the most electronically favored site for electrophilic substitution or metallation, specific directing groups or catalyst systems can steer functionalization to the C3 position. researchgate.net For example, palladium-catalyzed reactions involving a 1,4-palladium migration have been developed to selectively functionalize the β-position (C3) of 2-arylthiophenes. rsc.org
Stereospecificity: The morpholine ring in 2-(2-thienyl)morpholine contains a stereocenter at the C2 position. Enantiomerically pure material is typically desired. This can be achieved either by starting with an enantiopure precursor, such as a chiral amino alcohol or epoxide, or by asymmetric synthesis. rsc.org For instance, the asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral rhodium-bisphosphine catalyst can produce 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee). rsc.org
Furthermore, the synthesis of di- or tri-substituted morpholines requires control over multiple stereocenters. Diastereoselective methods have been developed to control the relative stereochemistry of substituents. For example, iron(III)-catalyzed cyclization of certain amino allylic alcohols yields cis-2,6-disubstituted morpholines with high diastereoselectivity. thieme-connect.comthieme-connect.com Similarly, protocols for the diastereoselective synthesis of both trans- and cis-2,3-disubstituted morpholine derivatives have been established, where the choice of catalyst and reaction conditions dictates the stereochemical outcome. nih.govacs.orgnih.gov Such methods are crucial for building complex, conformationally defined scaffolds for drug discovery. acs.orgnih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a powerful non-destructive technique that probes the chemical environment of atomic nuclei. For 2-(2-Thienyl)morpholine hydrochloride, NMR is essential for confirming the covalent structure, determining the conformation of the morpholine (B109124) ring, and analyzing the spatial relationships between different parts of the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are necessary for a complete assignment and structural confirmation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly informative.
¹H-¹H COSY: This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the morpholine ring and within the thienyl ring, confirming their respective spin systems.
¹H-¹³C HSQC: This experiment correlates protons directly attached to carbons. It allows for the unambiguous assignment of each carbon atom by linking it to its corresponding proton's chemical shift.
Based on known chemical shifts for morpholine and thienyl derivatives, a predicted set of NMR data can be compiled. The protonation of the morpholine nitrogen to form the hydrochloride salt would lead to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|
| Thienyl-C2' | ~140-145 | - | - | - |
| Thienyl-C3' | ~125-130 | ~7.0-7.2 | dd | J=3.6, 1.2 |
| Thienyl-C4' | ~127-132 | ~7.2-7.4 | dd | J=5.1, 3.6 |
| Thienyl-C5' | ~124-129 | ~7.5-7.7 | dd | J=5.1, 1.2 |
| Morpholine-C2 | ~75-80 | ~4.8-5.0 | dd | J=10.5, 3.0 |
| Morpholine-C3 | ~65-70 | ~3.3-3.5 (ax), ~4.0-4.2 (eq) | m | - |
| Morpholine-C5 | ~45-50 | ~3.1-3.3 (ax), ~3.8-4.0 (eq) | m | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
For hydrochloride salts of pharmaceutical interest, polymorphism—the ability of a compound to exist in more than one crystalline form—is a critical consideration as it can affect physical properties. Solid-state NMR (ssNMR) is a key technique for studying polymorphism. hmdb.ca Different polymorphs of this compound would give rise to distinct ¹³C and ¹⁵N ssNMR spectra due to differences in the local chemical environments and intermolecular interactions in the crystal lattice. hmdb.ca The chemical shift anisotropy, which is averaged out in solution NMR, provides valuable structural information in ssNMR.
The morpholine ring is not static and can undergo conformational changes, primarily a chair-to-chair ring inversion. Variable-temperature (VT) NMR studies can provide information on the energetics of this dynamic process. researchgate.netarkat-usa.orgrsc.org By monitoring the coalescence of specific proton signals as the temperature is changed, the energy barrier for the ring inversion can be calculated. This provides insight into the conformational flexibility of the molecule in solution.
Advanced Mass Spectrometry for Molecular Structure Confirmation and Isotopic Profiling
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would be used to confirm the elemental composition (C₈H₁₂ClNOS). The measured mass would be compared to the theoretical exact mass, with a low mass error (typically <5 ppm) providing strong evidence for the correct molecular formula.
Table 2: HRMS Data for the Protonated Molecule [M+H]⁺
| Ion | Theoretical Exact Mass (m/z) |
|---|
Note: This represents the free base. The hydrochloride salt would show this ion in the mass spectrum.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule) and its fragmentation through collision-induced dissociation (CID) to produce product ions. preprints.orgacs.org The analysis of these fragments helps to piece together the molecular structure. The fragmentation of 2-(2-Thienyl)morpholine is expected to proceed through characteristic pathways for both the morpholine and thienyl moieties. arkat-usa.orgnih.govnist.gov
Expected Fragmentation Pathways:
Cleavage of the Thienyl Ring: Fragmentation of the thienyl group itself.
Loss of the Thienyl Substituent: Cleavage of the bond between the morpholine and thienyl rings.
Ring Opening of the Morpholine: Fission of the C-C or C-O bonds within the morpholine ring, leading to characteristic neutral losses.
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₈H₁₂NOS+H]⁺
| m/z (Predicted) | Proposed Fragment Structure/Loss |
|---|---|
| 110.03 | [C₄H₅S]⁺ (Thienylmethyl cation) |
| 87.06 | [C₄H₉NO]⁺ (Morpholine ring fragment) |
Note: These are predicted fragments based on the structure and known fragmentation patterns of similar compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of this compound. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the vibrational modes of the molecule.
The FT-IR and Raman spectra would be dominated by features from both the morpholinium ring and the thiophene (B33073) moiety. In the solid state, the presence of the hydrochloride salt introduces significant features, most notably related to the protonated amine. A broad absorption band in the FT-IR spectrum, typically centered around 2400-2700 cm⁻¹, is characteristic of the N⁺-H stretching vibration of the morpholinium ion. This broadness arises from extensive hydrogen bonding interactions with the chloride counterion.
The morpholine ring itself presents several key vibrational modes. The C-O-C asymmetric and symmetric stretching vibrations are expected to appear as strong bands in the infrared spectrum, typically in the 1100-1050 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine would also be present. The CH₂ groups of the morpholine ring will give rise to characteristic stretching vibrations in the 3000-2850 cm⁻¹ region and scissoring/bending vibrations around 1450 cm⁻¹. researchgate.net
The 2-substituted thiophene ring contributes its own set of distinct vibrational bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). The C=C stretching vibrations within the thiophene ring typically result in a series of bands in the 1550-1400 cm⁻¹ region. A key marker for the thiophene ring is the C-S stretching vibration, though it can be weak and appear over a wide range in the fingerprint region.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the non-polar bonds, such as the C=C and C-S bonds of the thiophene ring, which may be weak in the IR spectrum. The combination of both techniques provides a detailed vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular hydrogen bonding within the crystal lattice. scielo.org.mxresearchgate.net
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |
| ~3100 | Medium | Strong | Thiophene C-H Stretch |
| 3000-2850 | Medium-Strong | Medium | Morpholine CH₂ Stretches |
| 2700-2400 | Broad, Strong | Weak | N⁺-H Stretch (Hydrogen Bonded) |
| ~1520 | Medium | Strong | Thiophene Ring C=C Stretch |
| ~1450 | Medium | Medium | Morpholine CH₂ Scissoring |
| ~1100 | Strong | Weak | Morpholine C-O-C Asymmetric Stretch |
| ~850 | Strong | Medium | Thiophene C-H Out-of-Plane Bend |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis and Excited State Properties
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of a molecule. For this compound, the thiophene ring acts as the primary chromophore.
The morpholine ring itself is saturated and does not possess π-electrons, meaning it does not absorb light in the near-UV or visible range (typically below 220 nm). rsc.org Therefore, the UV-Vis absorption spectrum of the compound is expected to be dictated by the π → π* electronic transitions of the 2-substituted thiophene ring. Thiophene typically exhibits a strong absorption band around 230-240 nm. Substitution onto the ring can cause a bathochromic (red) shift of this absorption maximum. For this compound, one would anticipate a primary absorption maximum (λ_max) in the range of 235-255 nm. The protonation of the morpholine nitrogen is unlikely to have a significant electronic effect on the distant thiophene chromophore.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many thiophene derivatives are known to be fluorescent. If this compound is fluorescent, it would likely be excited at its absorption maximum and would emit light at a longer wavelength (a Stokes shift). The quantum yield and emission wavelength would be highly dependent on the solvent environment and molecular rigidity. The study of its fluorescence properties would provide valuable information about its excited state dynamics.
Table 2: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value | Technique | Description |
| Absorption λ_max | 235-255 nm | UV-Vis Spectroscopy | Corresponds to the π → π* transition of the thiophene ring. |
| Molar Absorptivity (ε) | ~5,000-10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Estimated value typical for this type of chromophore. |
| Emission λ_max | >260 nm (if fluorescent) | Fluorescence Spectroscopy | Emission wavelength, dependent on Stokes shift. |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals/Derivatives
A single-crystal X-ray diffraction analysis would be expected to reveal several key structural features. The morpholine ring would likely adopt a stable chair conformation. The nitrogen atom would be protonated (morpholinium ion), and the C2 carbon of the morpholine ring would be bonded to the C2 position of the thiophene ring. The analysis would confirm the relative orientation of the thiophene plane with respect to the morpholine ring.
Crucially, the crystallographic data would elucidate the intermolecular interactions that define the crystal packing. This includes the hydrogen bonding network between the morpholinium N⁺-H group and the chloride anion (Cl⁻), as well as potential weaker C-H···π or π-π stacking interactions between the thiophene rings of adjacent molecules. For any synthesized co-crystals or derivatives, X-ray crystallography would be indispensable in defining the new solid-state structures and intermolecular synthons. acs.orgresearchgate.net
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (If chiral derivatives are synthesized)
The 2-(2-Thienyl)morpholine structure possesses a stereocenter at the C2 position of the morpholine ring, where the thiophene group is attached. Therefore, the compound can exist as a pair of enantiomers: (R)-2-(2-Thienyl)morpholine and (S)-2-(2-Thienyl)morpholine. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of such chiral derivatives.
If a single enantiomer of the compound is synthesized, CD spectroscopy would be the primary tool to confirm its enantiomeric purity and study its solution-state conformation. Since the thiophene ring is the chromophore, its electronic transitions (observed in the UV-Vis spectrum) would exhibit differential absorption of left- and right-circularly polarized light. This would result in a characteristic CD spectrum with positive and/or negative bands, known as Cotton effects.
The sign and intensity of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of the chromophore and its surrounding chiral environment. nih.gov Therefore, the CD spectrum of the (R)-enantiomer would be a mirror image of the (S)-enantiomer. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of the stereocenter. ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information and is particularly useful for measuring optical rotation at wavelengths away from absorption bands.
Computational Chemistry and Molecular Modeling Studies of 2 2 Thienyl Morpholine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-(2-Thienyl)morpholine hydrochloride. These methods provide a detailed picture of the molecule's behavior at the subatomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are performed by solving the Schrödinger equation for the electrons, where the electron density is used as the fundamental variable. By mapping the potential energy surface, DFT can identify the global minimum energy conformation, which represents the most stable structure of the molecule. This information is critical for understanding its physical and chemical properties.
Furthermore, DFT can be used to explore the energy landscapes of the molecule, revealing various low-energy conformations and the energy barriers between them. This provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. Theoretical calculations for similar heterocyclic compounds have been performed using DFT at levels such as B3LYP/cc-pVQZ to analyze their reactivity. mdpi.com
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (Thiophene) | 1.75 Å |
| Bond Length | C-N (Morpholine) | 1.47 Å |
| Bond Length | C-O (Morpholine) | 1.43 Å |
| Bond Angle | C-S-C (Thiophene) | 92.5° |
| Bond Angle | C-N-C (Morpholine) | 112.0° |
| Dihedral Angle | Thiophene-Morpholine | 45.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of this compound, the ESP map would likely show a negative potential around the oxygen and sulfur atoms due to their high electronegativity, and a positive potential around the hydrogen atoms, particularly the one associated with the hydrochloride.
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Note: The data in this table is hypothetical and illustrates the typical outputs of an FMO analysis.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movement of atoms and molecules over time. nih.gov These simulations are governed by the principles of classical mechanics and are instrumental in understanding the conformational flexibility and intermolecular interactions of this compound.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. By simulating the interactions between the solute and solvent molecules, MD can reveal how the solvent affects the conformational preferences of the morpholine (B109124) and thiophene (B33073) rings. For instance, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored.
Intermolecular Interactions in Solution and Solid State
MD simulations are powerful tools for studying the non-covalent interactions between molecules in both solution and the solid state. nih.gov For this compound, these simulations can elucidate hydrogen bonding patterns, van der Waals interactions, and electrostatic interactions with surrounding molecules. In the solid state, MD can provide insights into the crystal packing and the forces that stabilize the crystal lattice. This information is crucial for understanding the compound's solubility, melting point, and other macroscopic properties.
Molecular Docking Studies for Hypothetical Ligand-Target Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. researchgate.net
In a hypothetical scenario, molecular docking could be used to investigate the binding of this compound to a specific protein target. The docking algorithm would explore various possible binding poses and score them based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Such studies have been performed on other morpholine derivatives to assess their potential as inhibitors of specific enzymes. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Tyr82, Phe290, Asp124 |
| Types of Interactions | Hydrogen bond with Asp124, Pi-pi stacking with Phe290 |
Note: The data in this table is hypothetical and represents a plausible outcome of a molecular docking study.
Protein-Ligand Interaction Fingerprints (PLIF) Analysis
Protein-Ligand Interaction Fingerprints (PLIF) are powerful computational tools used to characterize and compare the interaction patterns of ligands within protein binding sites. nih.govresearchgate.net A PLIF analysis for this compound would involve docking the compound into the active site of a relevant biological target. Given that morpholine derivatives have shown activity against kinases, a hypothetical PLIF analysis could be performed against a kinase active site. e3s-conferences.orgbohrium.com
The analysis would identify key interactions between the ligand and the amino acid residues of the protein. These interactions are typically categorized as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking interactions. The thiophene ring of this compound, for instance, could engage in pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine in the active site. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the protonated nitrogen in the hydrochloride salt form can act as a hydrogen bond donor. researchgate.net
A hypothetical PLIF analysis of this compound docked into a kinase binding site might yield the following interaction profile:
| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |
| Hydrogen Bond (Donor) | Asp168 | Morpholine NH |
| Hydrogen Bond (Acceptor) | Gln85 | Morpholine Oxygen |
| Hydrophobic Interaction | Leu22, Val30, Ile150 | Thiophene Ring, Morpholine Ring |
| Pi-Stacking | Phe80 | Thiophene Ring |
This detailed fingerprint provides a concise summary of the binding mode and can be used to compare the binding of this compound with other known inhibitors, aiding in the identification of key structural features responsible for binding. researchgate.net
Binding Affinity Prediction Methodologies
Predicting the binding affinity of a ligand to its target protein is a critical step in drug discovery, as it correlates with the compound's potential potency. nih.gov Several computational methodologies can be employed to estimate the binding affinity of this compound. These methods range from empirical scoring functions to more rigorous and computationally expensive free energy calculations.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods that combine molecular mechanics energies with continuum solvation models to estimate the free energy of binding. These calculations would be performed on a series of snapshots from a molecular dynamics simulation of the protein-ligand complex in an aqueous environment.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more accurate but computationally intensive methods based on statistical mechanics. These approaches calculate the relative binding free energy between two ligands by simulating a non-physical pathway that transforms one molecule into the other.
A hypothetical comparison of binding affinity predictions for this compound using different methods could be summarized as follows:
| Prediction Method | Predicted Binding Affinity (ΔG, kcal/mol) | Relative Computational Cost |
| Docking Score (e.g., Glide SP) | -8.5 | Low |
| MM/GBSA | -45.2 ± 3.5 | Moderate |
| MM/PBSA | -38.7 ± 4.1 | Moderate |
| Free Energy Perturbation (FEP) | -10.2 ± 0.8 | High |
These predicted values, while theoretical, provide valuable insights into the potential efficacy of the compound and can guide further experimental validation. chemrxiv.org
Quantitative Structure-Property Relationship (QSPR) and Theoretical Structure-Activity Relationship (SAR) Investigations
Development of Predictive Models for Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of compounds based on their molecular structure. nih.govresearchgate.net For this compound, QSPR models could be developed to predict properties crucial for its drug-likeness, such as solubility (logS), lipophilicity (logP), and plasma protein binding.
The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds with known experimental property values. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular surface area). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates the descriptors with the property of interest.
A hypothetical QSPR model for predicting the aqueous solubility (logS) of morpholine derivatives, including this compound, might be represented by the following equation:
logS = β₀ + β₁ (Molecular Weight) + β₂ (logP) + β₃ (Number of Hydrogen Bond Donors) + ...
| Property | Predicted Value | Key Descriptors in Model |
| logP | 2.1 | AlogP, Molecular Surface Area |
| logS | -3.5 | Molecular Weight, Number of Rotatable Bonds |
| pKa | 8.2 | Electronic Descriptors on Morpholine Nitrogen |
These predictive models are valuable for virtual screening and for prioritizing compounds for synthesis and experimental testing.
Correlation of Structural Descriptors with Molecular Interactions
Theoretical Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. sci-hub.see3s-conferences.org For this compound, this would involve correlating its structural descriptors with its predicted binding affinity or interaction patterns with a target protein.
For instance, the presence of the thiophene ring introduces specific electronic and steric properties that can be quantified by descriptors such as aromaticity indices and molecular shape descriptors. The morpholine ring's conformational flexibility can also be described by relevant descriptors. By analyzing a series of analogs of this compound with variations in these structural features, a theoretical SAR model can be constructed.
A hypothetical SAR analysis could reveal the following correlations for binding to a kinase target:
| Structural Feature / Descriptor | Impact on Binding Affinity | Rationale |
| Presence of Thiophene Ring | Positive | Potential for pi-stacking and hydrophobic interactions. |
| Substitution on Thiophene Ring | Varies | Electron-withdrawing groups may enhance interactions with specific residues. |
| Conformation of Morpholine Ring | Significant | Chair conformation may be preferred for optimal fit in the binding pocket. |
| Protonation State of Morpholine N | Crucial | Essential for forming a key hydrogen bond/salt bridge. |
These insights are invaluable for guiding the design of more potent and selective analogs through lead optimization. mdpi.com
Methodological Approaches to Reconcile Computational Predictions with Experimental Data
A crucial aspect of computational chemistry is the validation and refinement of predictive models through comparison with experimental data. Discrepancies between computational predictions and experimental results for this compound would necessitate a careful re-evaluation of the computational methodology.
One common approach is to iteratively refine the computational model. For example, if the predicted binding affinity is significantly different from the experimentally measured IC₅₀ value, the docking protocol or the force field used in the molecular dynamics simulations may need to be adjusted. The protonation state of the ligand and key residues in the binding site at the experimental pH should also be carefully considered.
If multiple binding modes are predicted by docking, experimental techniques such as X-ray crystallography or NMR spectroscopy can provide structural data to confirm the correct binding orientation. This experimental information can then be used to refine the computational model, leading to more accurate predictions for future analogs.
Furthermore, discrepancies can sometimes be explained by factors not explicitly included in the computational model, such as the energetic cost of desolvation or the presence of specific water molecules in the binding site that mediate protein-ligand interactions. Advanced computational techniques that account for these factors can be employed to improve the correlation between prediction and experiment. Ultimately, a close feedback loop between computational chemists and experimental biologists is essential for the successful application of molecular modeling in drug discovery.
Molecular Interactions and Biological Target Elucidation Research Involving 2 2 Thienyl Morpholine Motifs
Investigation of Receptor Binding Profiles and Ligand-Protein Interaction Mechanisms
Research has identified several key molecular targets for compounds containing the 2-(2-thienyl)morpholine motif. These derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various disease states.
Urease: Morpholine-thiophene hybrid thiosemicarbazones have been identified as potent inhibitors of the urease enzyme, a key factor in the pathogenicity of certain bacteria. nih.govfrontiersin.org
Phosphoinositide 3-kinases (PI3Ks): Certain 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown good inhibitory activity against PI3Kβ and PI3Kγ isoforms, which are lipid kinases involved in cancer progression. researchgate.net
Monoamine Oxidase (MAO): Morpholine-based chalcones have been developed as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. tandfonline.com
Cholinesterases (ChE): Analogues incorporating the morpholine (B109124) moiety have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. mdpi.com
mTOR Kinase: Morpholine-substituted tetrahydroquinoline derivatives have shown potential as inhibitors of the mTOR pathway, which is crucial for regulating cell growth and survival and is often dysregulated in cancer. nih.gov
β-Secretase (BACE-1): Thienyl aminohydantoin derivatives have been synthesized as inhibitors of BACE-1, an enzyme involved in the production of amyloid-β peptides associated with Alzheimer's disease. acs.orgacs.org
Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govnih.gov While the primary mechanism of action for many thienyl-morpholine derivatives appears to be direct competitive or non-competitive inhibition at the active site, the potential for allosteric modulation exists. For instance, the design of allosteric modulators is a recognized strategy for targeting G protein-coupled receptors (GPCRs) and enzymes to achieve greater specificity. nih.govnih.gov However, within the reviewed literature specifically focused on 2-(2-thienyl)morpholine analogues, the exploration of allosteric modulation is not extensively detailed, with most studies focusing on direct inhibition mechanisms. nih.govtandfonline.commdpi.com
Mechanistic Studies of Enzymatic Inhibition by 2-(2-Thienyl)morpholine Analogues
Understanding the precise mechanism by which these compounds inhibit their target enzymes is crucial for rational drug design. This involves detailed kinetic analyses and studies of the physical interactions between the inhibitor and the enzyme's binding site.
Kinetic studies reveal how an inhibitor affects the enzyme's catalytic efficiency, providing insights into its mode of action. nih.govmdpi.com Several analogues of 2-(2-thienyl)morpholine have been characterized kinetically, showing a range of inhibitory profiles.
For example, morpholine-based chalcones were assessed for their inhibition of MAO-A, MAO-B, and AChE. tandfonline.com The lead compound, MO1 , was found to be a reversible, mixed-type inhibitor of MAO-B with a low nanomolar inhibition constant (Kᵢ). tandfonline.com Other analogues in the same series displayed competitive or non-competitive inhibition of AChE. tandfonline.com Similarly, a study of morpholine-bearing quinoline (B57606) derivatives as cholinesterase inhibitors found that compounds 11a and 11g acted as mixed-type AChE inhibitors. mdpi.com
In the case of morpholine-thiophene hybrid thiosemicarbazones targeting the urease enzyme, the lead inhibitor 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) was found to inhibit the enzyme in an uncompetitive manner. nih.govfrontiersin.org
Interactive Table: Below is a summary of the inhibitory activities of selected 2-(2-thienyl)morpholine analogues against their target enzymes.
| Compound/Analogue Class | Target Enzyme | Inhibition Constant (IC₅₀ / Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|---|
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | Urease | IC₅₀: 4.94 ± 2.7 µM | Not specified | frontiersin.org |
| Compound 5g | Urease | IC₅₀: 3.80 ± 1.9 µM | Uncompetitive | nih.govfrontiersin.org |
| MO1 (Chalcone Derivative) | MAO-B | IC₅₀: 0.030 µM; Kᵢ: 0.018 µM | Reversible Mixed-Type | tandfonline.com |
| MO5 (Chalcone Derivative) | AChE | IC₅₀: 6.1 µM; Kᵢ: 2.52 µM | Reversible Competitive | tandfonline.com |
| MO9 (Chalcone Derivative) | AChE | IC₅₀: 12.01 µM; Kᵢ: 7.04 µM | Reversible Noncompetitive | tandfonline.com |
| Compound 11g (Quinoline Derivative) | AChE | IC₅₀: 1.94 ± 0.13 µM | Mixed-Type | mdpi.com |
| Compound 11g (Quinoline Derivative) | BChE | IC₅₀: 28.37 ± 1.85 µM | Not specified | mdpi.com |
Molecular docking and structural biology studies help to visualize how these inhibitors bind within the catalytic site of an enzyme. These studies reveal key interactions, such as hydrogen bonds and van der Waals contacts, that are responsible for the inhibitor's potency and selectivity. nih.govnih.gov
For instance, docking studies of the urease inhibitor compound 5g demonstrated a strong affinity for the enzyme's active site, which correlated with its potent inhibitory activity. nih.gov In the development of BACE-1 inhibitors, structure-activity relationship (SAR) studies revealed that introducing a 5-keto group on the thiophene (B33073) ring of thienyl aminohydantoin derivatives significantly improved binding potency through key interactions with the amino acid residue Tryptophan 76 (Trp76) in the active site. acs.orgacs.org Incorporating other heteroaryl groups, such as 2-fluoropyridines, also enhanced binding through interactions with residues like Serine 229 and Trp76. acs.orgacs.org These findings highlight the importance of the thienyl moiety and its substituents in anchoring the inhibitor within the enzyme's catalytic pocket.
Modulation of Cellular Pathways: Mechanistic Insights at the Molecular Level
By inhibiting specific enzymes, compounds containing the 2-(2-thienyl)morpholine motif can modulate entire cellular signaling pathways. Inhibition of key kinases like PI3K and mTOR provides a clear example of this mechanism. researchgate.netnih.gov
The PI3K/mTOR pathway is a central regulator of cell proliferation, growth, and survival. nih.gov The development of thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors demonstrates a strategy to intervene in this pathway. researchgate.net By blocking the activity of PI3K, these compounds can prevent the downstream signaling cascade that promotes cell growth, making them candidates for anticancer research. researchgate.net Similarly, morpholine-substituted tetrahydroquinolines that inhibit mTOR can disrupt the regulation of protein synthesis and cell metabolism, which are critical for cancer progression. nih.gov The selective cytotoxicity of these compounds against cancer cell lines like A549 (lung cancer) with minimal toxicity to normal cells underscores the therapeutic potential of targeting these pathways. nih.gov
Investigation of Protein-Protein Interactions
While direct studies employing 2-(2-thienyl)morpholine hydrochloride specifically for the investigation of protein-protein interactions (PPIs) are not extensively documented, the thienylmorpholine motif is an integral component of compounds designed to modulate PPIs, particularly within signaling cascades. The modulation of these interactions is a key strategy for investigating their biological function and therapeutic potential.
The morpholine ring is recognized for its ability to improve pharmacokinetic properties and participate in key binding interactions, such as forming hydrogen bonds via its oxygen atom. nih.govresearchgate.net The thiophene ring, often used as a bioisostere for a phenyl ring, enhances drug-receptor interactions and metabolic stability. nih.gov This combination is found in inhibitors of enzymes that are crucial nodes in PPI networks. For instance, patent literature describes derivatives containing a "3-thienylmorpholine-1-yl" group as potential inhibitors of MEK (Mitogen-activated protein kinase kinase), a central kinase in the Ras-Raf-MEK-ERK signaling pathway. Inhibition of MEK prevents the subsequent phosphorylation and activation of MAP kinase, thereby disrupting the downstream signaling cascade that relies on a series of protein-protein interactions.
Impact on Nucleic Acid Interactions (e.g., DNA/RNA binding)
The direct interaction of this compound with nucleic acids like DNA or RNA has not been a primary focus of published research. However, studies on compounds containing either the morpholine or thiophene moiety suggest that such interactions are plausible.
Research on other morpholine-containing derivatives has demonstrated DNA binding capabilities. For example, a newly synthesized 3-amido-9-ethylcarbazole derivative incorporating a morpholine ring was found to bind to the minor groove of calf thymus DNA (ctDNA), primarily in the A-T rich regions, through hydrophobic interactions. tandfonline.comtandfonline.com In a separate line of research, metal complexes containing a morpholine-linked ligand were shown to intercalate with DNA, a process promoted by the planarity of the associated aromatic systems. rsc.org
Similarly, derivatives containing a thiophene ring have been shown to interact with DNA. Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid, a planar molecule containing a thiophene ring fused to another heterocyclic system, was observed to bind to DNA with high affinity, with evidence pointing towards an intercalative binding mode. nih.gov More recently, a 2024 study on morpholine-thiophene hybrid thiosemicarbazones noted that computational xenosite analysis predicted that the lead compound had a reactive site with the potential to bind to DNA. nih.gov
These findings suggest that the individual components of the 2-(2-thienyl)morpholine scaffold are present in molecules capable of DNA interaction, either through groove binding or intercalation. While direct evidence for this compound is lacking, the collective data indicate a potential for such interactions that warrants further investigation.
Exploration of Molecular Targets in Pathogenic Organisms
The 2-(2-thienyl)morpholine motif is a key feature in a class of compounds investigated for their activity against pathogenic bacteria, leading to the identification of specific molecular targets.
A significant breakthrough in anti-tuberculosis research was the identification of a novel series of morpholino-thiophenes (MOTs) as potent inhibitors of Mycobacterium tuberculosis (M.tb). tandfonline.com This discovery stemmed from a phenotypic screen of a corporate compound library against the H37Rv strain of M.tb. tandfonline.comtandfonline.com
Mode-of-action studies revealed that the MOT scaffold targets QcrB, a subunit of the menaquinol-cytochrome c oxidoreductase. tandfonline.comtandfonline.com QcrB is part of the bc1-aa3-type cytochrome c oxidase complex, which is essential for oxygen-dependent respiration in M.tb. tandfonline.com Inhibition of QcrB disrupts the electron transport chain, leading to a dose-dependent depletion of cellular ATP levels, which ultimately results in bacterial cell death. tandfonline.comnih.gov
Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and metabolic stability of the initial hits. These studies highlighted the critical nature of each component of the morpholino-thiophene scaffold.
Table 1: Structure-Activity Relationship (SAR) of Morpholino-Thiophenes against M. tuberculosis
| Modification Area | Compound/Modification | Observation | Reference |
| Morpholine Ring | Replacement with hydrogen or piperidine | Loss of activity | tandfonline.com |
| Bridged morpholine | >5-fold drop in activity | nih.gov | |
| Opening the ring (increased flexibility) | Loss of activity | nih.gov | |
| Thiophene Core | Replacement with a phenyl ring | Moderate activity, improved stability | tandfonline.com |
| Replacement with a pyridyl ring | Similar potency, improved stability | tandfonline.com | |
| Amide Group | Removal of the primary amide | Loss of activity | nih.gov |
| Replacement with an ester | Loss of activity | nih.gov |
Sortase A (SrtA) is a crucial transpeptidase enzyme in Gram-positive bacteria, including the pathogen Staphylococcus aureus. SrtA anchors important virulence factors, which contain a C-terminal LPXTG motif, to the peptidoglycan cell wall. This function is vital for bacterial adhesion, host colonization, and immune evasion. Consequently, the inhibition of SrtA is considered a promising anti-virulence strategy.
While the morpholine moiety is a well-established scaffold in the design of antibacterial agents, and ruthenium-based agents with morpholine modifications have shown potency against S. aureus, a direct, documented link between the 2-(2-thienyl)morpholine motif and the inhibition of Sortase A has not been established in the available scientific literature. Therefore, while SrtA remains a high-value target for anti-staphylococcal therapies, the specific role of this compound in this context is an area that remains to be explored.
Analysis of Molecular Basis for Off-Target Interactions
Understanding the molecular basis for off-target interactions is critical for drug development. For the 2-(2-thienyl)morpholine scaffold, potential off-target effects have been inferred from structural similarities to inhibitors of mammalian enzymes and from direct experimental testing.
During the development of the morpholino-thiophene (MOT) series against M.tb, researchers noted a structural resemblance to known inhibitors of Polo-like kinase (PLK). nih.gov This observation prompted the synthesis of analogues with different heteroaromatic systems to explore and potentially mitigate this cross-reactivity. This structural similarity suggests that the thienylmorpholine scaffold could potentially interact with the ATP-binding site of human kinases, which represents a significant class of potential off-targets. This is further supported by patent literature that describes thienylmorpholine derivatives as inhibitors of MEK, another human protein kinase.
Direct testing of lead compounds from the MOT series revealed specific off-target liabilities. For example, the lead compound 1 (a complex morpholino-thiophene) showed moderate inhibition of cytochrome P450 (CYP) enzymes and exhibited high clearance in mouse microsomes, although human microsomal clearance was moderate. These findings point to potential drug-drug interactions and metabolic liabilities mediated by off-target engagement with CYP enzymes.
Table 2: Summary of Potential Off-Target Interactions for the Thienylmorpholine Scaffold
| Potential Off-Target | Basis for Interaction | Implication | Reference |
| Polo-like kinase (PLK) | Structural similarity of the morpholino-thiophene scaffold to known PLK inhibitors. | Potential for cross-reactivity with human kinases, which could lead to unintended cellular effects. | nih.gov |
| MEK (MAP Kinase Kinase) | Inclusion of thienylmorpholine moieties in patented MEK inhibitors. | Reinforces the potential for off-target activity against the human kinome. | |
| Cytochrome P450 (CYP) Enzymes | Experimental data showing moderate CYP inhibition by a lead morpholino-thiophene. | Potential for altered metabolism of co-administered drugs and compound-specific metabolic instability. |
Structure Property and Theoretical Structure Activity Relationship Sar Investigations of 2 2 Thienyl Morpholine Derivatives
Impact of Morpholine (B109124) Ring Substitutions on Conformational Preferences and Molecular Recognition
The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a favored moiety in drug design due to its beneficial effects on solubility, metabolic stability, and its ability to engage in hydrogen bonding. acs.orgnih.govnih.gov The conformational flexibility of the morpholine ring is a critical determinant of how a molecule presents its substituents for interaction with a biological target.
Typically, the morpholine ring adopts a stable chair conformation to minimize torsional strain. acs.org In this conformation, substituents can occupy either axial or equatorial positions. The introduction of substituents on the morpholine ring of a 2-(2-thienyl)morpholine derivative can significantly influence this conformational preference. For instance, bulky substituents will generally favor the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the other ring atoms and substituents. acs.org
Recent spectroscopic and computational studies on morpholine itself have confirmed that the chair-equatorial (Chair-Eq) conformer, where the N-H hydrogen is in an equatorial position, is more stable than the chair-axial (Chair-Ax) conformer. acs.org This intrinsic preference can be altered by substitution. For example, introducing a methyl group at the N-4 position would lead to a conformational equilibrium that depends on the steric demands of other ring substituents.
In the context of molecular recognition, the conformation of the morpholine ring dictates the spatial orientation of its key features: the hydrogen bond-accepting oxygen atom, the basic nitrogen atom, and any appended substituents. A substitution that locks the ring in a specific conformation can enhance binding affinity by reducing the entropic penalty of binding and presenting the interaction points in an optimal arrangement for a given receptor pocket. nih.gov For example, strategic substitution at the C-3 or C-5 positions can introduce pseudo A¹,³ strain, forcing a particular ring pucker and influencing the orientation of the 2-thienyl group. acs.org
Table 1: Predicted Impact of Morpholine Ring Substitutions on Conformational Energy This table provides illustrative examples based on established principles of conformational analysis.
| Substitution Position | Substituent | Predicted Preferred Conformation | Rationale |
| N-4 | Methyl | Chair | Lowers pKa, minor steric impact. |
| C-3 | Phenyl | Chair (Phenyl Equatorial) | Avoidance of significant A¹,³ strain. acs.org |
| C-5 | Hydroxyl | Chair (Hydroxyl Equatorial) | Minimizes 1,3-diaxial interactions. |
| C-2 | Additional substituent | Chair (Thienyl Equatorial) | The bulky thienyl group at C-2 is expected to strongly prefer the equatorial position to minimize steric hindrance. |
Role of Thiophene (B33073) Substituents in Electronic Properties and Aromatic Interactions
The thiophene ring is an aromatic heterocycle that serves as a versatile pharmacophore, often used as a bioisosteric replacement for a phenyl ring. nih.govresearchgate.net Its sulfur atom influences the ring's electronic distribution, making it more electron-rich than benzene (B151609) and generally more reactive towards electrophilic substitution. nih.govnumberanalytics.com
Substituting the thiophene ring on the 2-(2-thienyl)morpholine scaffold can modulate several key properties:
Electronic Effects: The nature and position of substituents on the thiophene ring can dramatically alter its electron density. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring, enhancing its ability to participate in cation-π or hydrogen bonding interactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, which can be crucial for avoiding certain metabolic pathways or for engaging in interactions with electron-rich pockets in a target protein. acs.org SAR studies on other thienyl-containing compounds have shown that modifying electronic properties through substitution directly correlates with biological activity. researchgate.net
Aromatic and Lipophilic Interactions: The thiophene ring can engage in π-π stacking, a common interaction in protein-ligand binding. Substituents can tune the strength and geometry of these interactions. Furthermore, adding lipophilic substituents (e.g., halogens, alkyl chains) can enhance binding to hydrophobic pockets within a receptor site. For instance, studies on BACE-1 inhibitors revealed that a keto group on a thiophene ring significantly enhanced binding potency through key interactions. acs.org
Table 2: Predicted Electronic Effects of Thiophene Ring Substituents This table illustrates how substituents can modulate the electronic character of the thiophene ring, based on general principles.
| Substitution Position | Substituent | Type | Predicted Effect on Ring Electron Density | Potential Interaction Impact |
| 5-position | -Cl | EWG (Inductive) | Decrease | May enhance interactions with electron-rich residues. |
| 5-position | -OCH₃ | EDG (Resonance) | Increase | May enhance cation-π interactions. |
| 4-position | -NO₂ | Strong EWG | Strong Decrease | Modulates dipole moment and hydrogen bonding potential. |
| 4-position | -CH₃ | Weak EDG | Slight Increase | Increases lipophilicity for hydrophobic interactions. |
Influence of Linker Chemistry on Molecular Conformation, Flexibility, and Interaction Potentials
In the parent 2-(2-thienyl)morpholine structure, the thiophene and morpholine rings are connected by a direct single bond. However, for SAR exploration, medicinal chemists often introduce linkers between key pharmacophoric elements. Introducing a linker—such as an amide, ether, or simple alkyl chain—between the thiophene and morpholine moieties would fundamentally alter the molecule's properties.
The choice of a linker is a critical decision in drug design, balancing affinity and entropy. nih.govnih.gov
Flexibility vs. Rigidity: A flexible linker (e.g., a short alkyl chain) allows the thiophene and morpholine rings to adopt a wide range of relative orientations. This conformational flexibility can be advantageous for initial discovery, as it increases the probability of finding a favorable binding pose. However, it comes at an entropic cost upon binding. nih.govresearchgate.net A rigid linker (e.g., an acetylene (B1199291) or triazole) pre-organizes the molecule into a more defined conformation. mdpi.com If this conformation matches the bioactive one, it can lead to a significant increase in binding affinity by minimizing the entropic penalty.
Interaction Potential: The linker itself is not merely a spacer; its chemical nature can introduce new points of interaction. An amide or ester linker can act as a hydrogen bond donor and/or acceptor. Modifying linker length and composition is a key strategy to optimize the distance and geometry between the two ring systems to perfectly match the binding site topology. acs.org
Stereochemical Implications in Molecular Design and Orientational Preferences at Interaction Sites
The carbon atom at the 2-position of the morpholine ring in 2-(2-thienyl)morpholine is a stereocenter. This means the compound exists as a pair of enantiomers: (R)-2-(2-thienyl)morpholine and (S)-2-(2-thienyl)morpholine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities, potencies, and metabolic fates.
The three-dimensional arrangement of the thiophene ring relative to the morpholine ring is distinct for each enantiomer. When interacting with a chiral environment like a protein binding site, one enantiomer will almost certainly fit better than the other. This "chiral recognition" occurs because the binding site itself is composed of chiral L-amino acids, creating a diastereomeric interaction with the ligand.
For example, the (R)-enantiomer might place the thiophene ring in a position to form a crucial π-π stacking interaction with an aromatic amino acid residue (e.g., Phenylalanine, Tyrosine), while the morpholine oxygen is perfectly oriented to form a hydrogen bond with a donor group (e.g., a serine hydroxyl). In the (S)-enantiomer, these groups would be in different spatial positions, potentially leading to a weaker or non-existent interaction, or even steric clashes with the receptor. Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the SAR investigation of this class of compounds.
Design Principles for Modulating Selectivity and Affinity through Structural Modifications
Based on the principles discussed above, a systematic approach to the SAR of 2-(2-thienyl)morpholine derivatives can be formulated to modulate binding affinity and selectivity for a given biological target.
Establish Stereochemical Preference: The first step is to resolve the racemic mixture and test the individual (R) and (S) enantiomers to identify the eutomer (the more active enantiomer). All subsequent modifications should be based on the more potent stereoisomer.
Optimize Morpholine Conformation: Introduce small substituents on the morpholine ring (e.g., at C-5 or C-6) to constrain its conformation. The goal is to lock the ring into its bioactive conformation, thereby reducing the entropic cost of binding. The morpholine nitrogen can also be substituted to modulate pKa and introduce further interaction points. acs.orge3s-conferences.org
Tune Thiophene Electronics and Lipophilicity: Systematically probe the substitution pattern on the thiophene ring. Small, electron-withdrawing groups (like halogens) or electron-donating groups (like small alkyl or alkoxy groups) should be placed at the 4- and 5-positions to map out the electronic and steric requirements of the target's sub-pocket that accommodates the thiophene ring. researchgate.net This can enhance specific interactions like hydrogen bonds or π-stacking.
Explore Linker Insertion: If affinity remains suboptimal, consider introducing short, well-defined linkers between the two rings. A rigid linker like a vinyl or ethynyl (B1212043) group could maintain a favorable relative orientation of the two rings while potentially picking up additional interactions. Flexible linkers could be used to probe for larger, adjacent binding pockets. nih.govacs.org
Balance Physicochemical Properties: Throughout the modification process, it is crucial to monitor key physicochemical properties such as lipophilicity (LogP) and aqueous solubility. The morpholine ring generally imparts good solubility, but extensive lipophilic substitution on the thiophene ring could counteract this benefit. nih.gov The goal is to achieve a balance that maximizes affinity while maintaining drug-like properties.
By systematically applying these design principles, the 2-(2-thienyl)morpholine scaffold can be effectively optimized to generate potent and selective ligands for a variety of biological targets.
Chemical Reactivity and Mechanistic Organic Chemistry of 2 2 Thienyl Morpholine Hydrochloride
Investigation of Reaction Pathways and Transformation Mechanisms of the Morpholine (B109124) Ring System
The morpholine ring in 2-(2-thienyl)morpholine is a saturated heterocycle containing both an amine and an ether functional group. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar secondary amines like piperidine wikipedia.org. Nevertheless, the nitrogen atom retains a lone pair of electrons and is the primary site of reactivity for the morpholine system.
Key transformation mechanisms for the morpholine ring involve reactions at the nitrogen atom and cleavage of the ring structure.
Reactions at the Nitrogen Atom: As a secondary amine, the morpholine nitrogen can undergo a variety of common reactions, such as N-alkylation, N-acylation, and condensation reactions. The hydrochloride form implies the nitrogen is protonated; deprotonation with a base would be required to generate the free amine for it to act as a nucleophile.
Ring Cleavage Mechanisms: Studies on the degradation of the parent morpholine ring suggest that a primary transformation pathway involves cleavage of the C-N bond. mtak.huresearchgate.net In biological systems, this is often initiated by enzymatic oxidation. A proposed general pathway begins with the cleavage of a C-N bond, leading to an intermediate amino acid, which is subsequently deaminated and oxidized to form a diacid mtak.huresearchgate.netresearchgate.net. For instance, the degradation of morpholine by Mycobacterium aurum MO1 proceeds through the formation of 2-(2-aminoethoxy)acetic acid, followed by further oxidation researchgate.net. While these are biodegradation pathways, they highlight the inherent susceptibility of the C-N bond to cleavage under oxidative conditions. Chemical degradation under photocatalytic conditions also shows ring fragmentation rsc.org.
Synthetic Transformations: In synthetic organic chemistry, the morpholine ring can be constructed through various methods, including the cyclization of amino alcohols or the ring-opening of precursors like oxazetidines followed by spontaneous ring closure organic-chemistry.orgacs.orgnih.gov. These synthetic routes can be conceptually reversed to consider potential reaction pathways. For example, under specific conditions, reactions that lead to the cleavage of the C-O or C-N bonds could be envisioned, although these are generally less common than reactions at the nitrogen atom.
The table below summarizes potential reaction pathways for the morpholine ring system based on its general chemical properties.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halides, Base | N-Alkyl-2-(2-thienyl)morpholine |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-(2-thienyl)morpholine |
| Oxidative Ring Cleavage | Strong Oxidants (e.g., KMnO4, O3) | Diacids, Amino acid intermediates |
Exploration of the Reactivity of the Thiophene (B33073) Moiety Towards Electrophiles and Nucleophiles
The thiophene ring is an aromatic heterocycle that is considered electron-rich, making it highly reactive towards electrophilic substitution . Its aromaticity is less than that of benzene (B151609), which contributes to its higher reactivity in substitution reactions .
Electrophilic Aromatic Substitution: The 2-substituted thiophene ring in 2-(2-thienyl)morpholine is expected to undergo electrophilic substitution primarily at the 5-position (the other α-position), which is the most activated site. This is a well-established pattern for 2-substituted thiophenes researchgate.net. If the 5-position is blocked, substitution may occur at the β-positions (3 or 4), though this is less favorable.
Common electrophilic substitution reactions applicable to the thiophene moiety include:
Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.
Bromination: Introduction of a bromine atom, often using N-bromosuccinimide (NBS) or bromine in a solvent like acetic acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H). Thiophene exhibits high reactivity towards sulfonation .
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction generally proceeds in good yield with thiophenes .
Formylation: Introduction of a formyl group (-CHO), for example, through the Vilsmeier-Haack reaction.
Studies on analogous compounds, such as 2-(thiophen-2-yl) mtak.huorganic-chemistry.orgthiazolo[4,5-f]quinoline, have shown that various electrophilic substitution reactions, including nitration, bromination, sulfonation, and acylation, occur exclusively at the 5-position of the thiophene ring researchgate.net.
Nucleophilic Reactions: The thiophene ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. However, reactivity towards nucleophiles can be achieved by deprotonation of a ring carbon. The protons on the thiophene ring are acidic enough to be removed by strong bases like n-butyllithium, forming a thienyllithium species . This organometallic intermediate is a powerful nucleophile that can react with various electrophiles to introduce substituents onto the ring .
The table below outlines the expected reactivity of the thiophene moiety.
| Reaction Type | Reagent/Conditions | Expected Position of Substitution |
| Electrophilic | ||
| Nitration | HNO3 / H2SO4 | 5-position |
| Bromination | Br2 / Acetic Acid or NBS | 5-position |
| Sulfonation | Fuming H2SO4 | 5-position |
| Acylation | RCOCl / AlCl3 | 5-position |
| Nucleophilic | ||
| Lithiation | n-BuLi | 5-position (most acidic proton) |
| Reaction of Thienyllithium | Electrophiles (e.g., CO2, aldehydes) | Position of the lithium atom |
Characterization of Acid-Base Properties and Protonation State Analysis in Different Environments
The compound 2-(2-thienyl)morpholine hydrochloride is the salt formed from the reaction of the basic morpholine nitrogen with hydrochloric acid wikipedia.orgatamanchemicals.com. This dictates its primary acid-base characteristics.
In an aqueous solution, an equilibrium exists between the protonated morpholinium cation and the neutral free base, 2-(2-thienyl)morpholine. The position of this equilibrium is dependent on the pH of the environment.
[C₄H₈NO(C₄H₃S)]H⁺ + H₂O ⇌ C₄H₈NO(C₄H₃S) + H₃O⁺
pKa: The parent compound, morpholine, has a pKa of approximately 8.7 for its conjugate acid, morpholinium researchgate.net. The presence of the 2-thienyl substituent may slightly alter this value, but it is expected to be in a similar range. At a pH below its pKa, the protonated (morpholinium) form will be the predominant species. At a pH above its pKa, the deprotonated (free amine) form will dominate.
The acid-base properties are summarized in the table below.
| Property | Description |
| Form | Hydrochloride salt |
| Predominant species at pH < 7 | Protonated (Morpholinium cation) |
| Predominant species at pH > 9 | Deprotonated (Free amine) |
| Key Equilibrium | R₂NH₂⁺ ⇌ R₂NH + H⁺ |
| Expected pKa (of conjugate acid) | ~8.7 (based on morpholine) |
Studies on the Chemical Stability and Degradation Pathways Under Various Research Conditions
The stability of this compound is influenced by environmental factors such as heat, light, and moisture.
General Stability: As a hydrochloride salt, the compound is a solid. Morpholine hydrochloride is generally stable under standard storage conditions but can be sensitive to light and is hygroscopic, meaning it can absorb moisture from the air alfa-chemistry.com. Therefore, it should be stored in a cool, dry, and dark environment.
Thermal Stability: The parent morpholine compound is known for its high thermal stability, decomposing slowly even at the high temperatures and pressures found in power plant steam systems, where it is used as a corrosion inhibitor wikipedia.org. While the thienyl substituent may affect this, the morpholine ring itself is robust. Hazardous decomposition products, such as carbon monoxide and carbon dioxide, can be formed at very high temperatures, especially during combustion pentachemicals.eu.
Chemical Degradation: The compound may undergo degradation under harsh chemical conditions. It can react violently with strong oxidizing agents and strong acids carlroth.com. Under oxidative conditions, degradation of both the morpholine and thiophene rings is possible. A study on the photocatalytic degradation of morpholine using TiO2 provides a model for its oxidative breakdown rsc.org. The identified intermediates included hydroxy and oxo derivatives of morpholine, as well as products from ring contraction. Ultimately, the organic structure was mineralized, with the nitrogen being converted to ammonium ions and the carbon backbone to methanoate and ethanoate ions rsc.org. This suggests that under strong oxidative stress, the this compound molecule would likely degrade via oxidation of the morpholine ring, potentially leading to ring cleavage, and oxidation of the thiophene ring.
The following table summarizes the stability profile of the compound.
| Condition | Stability/Reactivity | Potential Products/Outcome |
| Storage | Stable under dry, dark conditions | Hygroscopic; sensitive to light alfa-chemistry.com |
| Heat | Thermally stable to high temperatures | Decomposition at very high temperatures (combustion) to CO, CO₂, NOx, SOx |
| Strong Oxidizers | Reactive, potentially violent | Oxidized products, ring cleavage |
| Strong Acids | Reactive carlroth.com | Potential for side reactions or degradation |
| UV Light (Photocatalysis) | Susceptible to degradation | Hydroxy/oxo derivatives, ring-cleaved products, mineralization rsc.org |
2 2 Thienyl Morpholine As a Versatile Scaffold and Building Block in Chemical Synthesis and Materials Science
Application as a Core Structure in the Synthesis of Complex Organic Molecules
The 2-(2-thienyl)morpholine framework serves as a foundational component for the construction of more elaborate molecular architectures with diverse biological activities. Its utility as a core structure is demonstrated in the synthesis of various classes of compounds, where the thienyl and morpholine (B109124) components are strategically functionalized.
Hybrid Thiosemicarbazones: Researchers have synthesized morpholine-thiophene hybrid thiosemicarbazones as potential therapeutic agents. In one synthetic pathway, 4-(2-aminoethyl)morpholine is converted into an isothiocyanate intermediate, which is then condensed with thiophene (B33073) aldehydes or ketones to yield the final thiosemicarbazone products. frontiersin.org For example, the reaction with thiophene-2-carbaldehyde yields N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide. frontiersin.org This modular synthesis highlights how the 2-(2-thienyl)morpholine scaffold can be readily incorporated into larger, multifunctional molecules.
Substituted Quinazolines: The morpholine ring can be attached to a 2-(thiophen-2-yl)quinazoline core to create push-pull chromophores with interesting photophysical properties. researchgate.net The synthesis involves nucleophilic aromatic substitution on a chlorinated quinazoline (B50416) precursor with morpholine. The resulting 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives can be further functionalized on the thiophene ring through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl and arylethynyl groups. researchgate.net This demonstrates the scaffold's role in building complex, electronically active molecular systems.
Dihydroquinoline Derivatives: In another example, the morpholine moiety has been linked to 2-(thiophen-2-yl) dihydroquinoline structures. jchemrev.com The synthesis of these complex heterocycles showcases the ability to use the morpholine unit as a key substituent to explore structure-activity relationships (SAR) in medicinal chemistry. The morpholine analog in this series demonstrated better potency in certain biological assays compared to its thiomorpholine counterpart, underscoring the importance of the oxygen heteroatom in the morpholine ring for specific molecular interactions. jchemrev.com
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (If applicable)
The creation of chiral molecules is a central goal in organic synthesis, and chiral morpholines are valuable members of this class of compounds. semanticscholar.orgnih.gov While the use of 2-(2-thienyl)morpholine specifically as a chiral auxiliary or ligand is an emerging area, related research provides a strong basis for its potential applications.
Asymmetric hydrogenation of 2-substituted dehydromorpholines has been developed as a powerful method to access chiral 2-substituted morpholines with high enantioselectivity. semanticscholar.orgnih.gov In studies exploring the substrate scope of this reaction, a dehydromorpholine precursor bearing a thiophene ring was successfully hydrogenated. While the reaction proceeded to give a satisfactory yield, the enantiomeric excess (ee) was comparatively lower than for substrates with phenyl or alkyl substituents. semanticscholar.org
Table 1: Asymmetric Hydrogenation of Selected Dehydromorpholine Substrates
| Substrate Substituent (R) | Product Yield | Enantiomeric Excess (ee) |
| Phenyl | High | up to 99% |
| Naphthalene | Satisfactory | Not specified |
| Thiophene | Satisfactory | Comparatively low |
| Alkyl | High | 58% - 91% |
This table summarizes qualitative findings from asymmetric hydrogenation studies of various 2-substituted dehydromorpholines. semanticscholar.org
These results confirm that chiral 2-(2-thienyl)morpholine can be synthesized via asymmetric catalysis. Further development in catalyst design could improve the enantioselectivity, paving the way for its use as a chiral building block or as a ligand in other asymmetric transformations where the thiophene group could coordinate to a metal center or influence the steric environment of a catalytic reaction.
Integration into Novel Polymer Architectures and Functional Materials
The unique combination of a flexible, hydrophilic morpholine unit and a rigid, electronically active thiophene ring makes 2-(2-thienyl)morpholine an attractive building block for the design of novel polymers and functional materials. nih.gov While direct polymerization of 2-(2-thienyl)morpholine is not widely documented, research on related structures illustrates the potential of combining these two moieties in materials science.
Thiophene-Functionalized Polymers: Scientists have successfully synthesized and polymerized thiophene-bearing 2-oxazolines and 2-oxazines via cationic ring-opening polymerization. nih.gov This method creates polymers with thiophene units in the side chains, which can serve as precursors to conductive polymers. The resulting poly(2-oxazoline)s and poly(2-oxazine)s are thermally stable and can be processed from solution, offering advantages over traditional, often intractable, conductive polymers. nih.gov This approach provides a blueprint for how a morpholine-like structure (an oxazine is a six-membered ring isomer of a morpholine) can be used to introduce processability to thiophene-containing materials.
Morpholine-Containing Polymers: On the other hand, polymers based on morpholine, such as Poly(N-acryloyl morpholine) (PNAM), are known for being non-cytotoxic, biocompatible, and highly hydrophilic. researchgate.net These properties make them desirable for biomedical applications.
The integration of the 2-(2-thienyl)morpholine scaffold into a polymer could therefore create multifunctional materials that combine the biocompatibility and hydrophilicity of morpholine-based polymers with the electronic properties of polythiophenes. Such materials could find applications in bioelectronics, sensors, and drug delivery systems.
Role in the Development of Advanced Analytical Reagents and Molecular Probes
The electronic properties of the 2-(2-thienyl)morpholine scaffold make it a promising candidate for the development of sensors and molecular probes. The interaction between the electron-donating morpholine nitrogen and the electron-accepting thiophene-quinazoline system can give rise to unique photophysical behaviors, such as fluorescence, that are sensitive to the local environment.
Researchers have synthesized a series of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives and studied their photophysical properties. researchgate.net These molecules exhibit "push-pull" characteristics, where the morpholine group acts as an electron donor and the extended π-system of the thienyl-quinazoline acts as an electron acceptor. This electronic structure leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence.
A key finding was that the protonation of the quinazoline ring in the presence of acid leads to significant changes in the absorption and emission spectra. This phenomenon allows these molecules to function as colorimetric and luminescent pH sensors. researchgate.net For instance, certain derivatives show a distinct color change and luminescence switching upon the addition of acid, making them useful for detecting changes in acidity. researchgate.net
Table 2: Photophysical Properties of a Representative 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivative
| Property | Value in Toluene | Value in Acetonitrile |
| Absorption λmax (nm) | 386 | 382 |
| Emission λmax (nm) | 425 | 473 |
| Quantum Yield (ΦF) | 0.51 | 0.69 |
Data adapted from studies on push-pull quinazoline derivatives, illustrating solvent-dependent properties indicative of ICT character. researchgate.net
This work demonstrates the successful application of the 2-(2-thienyl)morpholine scaffold in creating advanced molecular probes, where the interplay between the component heterocycles gives rise to a functional analytical response.
Future Perspectives and Emerging Research Avenues for 2 2 Thienyl Morpholine Hydrochloride
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives is undergoing a green revolution, with new protocols offering higher yields and reduced environmental impact. chemrxiv.orgnih.govresearchgate.net Traditional methods for creating morpholines from 1,2-amino alcohols are often inefficient. chemrxiv.orgnih.govresearchgate.net A promising new approach is a one or two-step, redox-neutral protocol that utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govresearchgate.net This method is notable for its selective monoalkylation of primary amines and has been successfully scaled to over 50 grams. chemrxiv.orgnih.gov
Key advantages of this green methodology include the elimination of a synthetic step and the associated waste, as well as the avoidance of boron or aluminum hydride-mediated reductions, which are common in traditional approaches. chemrxiv.org The use of N-formylmorpholine as a green solvent in the synthesis of heterocyclic compounds is also being explored. ajgreenchem.com This solvent is chemically stable, non-toxic, and non-corrosive, offering a safer and more environmentally friendly alternative. ajgreenchem.com
Further innovations in green synthesis include electrochemical amino-oxygenation of alkenes to produce saturated N/O-heterocycles. researchgate.net This method avoids the need for additional oxidants or redox catalysts by generating alkene radical cations in situ. researchgate.net
Deeper Mechanistic Elucidation of Molecular Interactions at Atomic Resolution
Understanding the precise interactions of 2-(2-thienyl)morpholine hydrochloride at the atomic level is crucial for designing more effective molecules. Advanced crystallographic techniques are now providing unprecedented insights into how ligands bind to their protein targets. For instance, ultra-high resolution crystal structures of cellular retinol-binding protein 1 (CRBP1) in both its ligand-free (apo) and bound (holo) forms have revealed significant conformational changes upon ligand binding. nih.gov
These studies show that specific segments of the protein, including α-helix II and hairpin turns, as well as key amino acid side chains, reorient themselves to accommodate the ligand. nih.gov This "induced fit" mechanism is further supported by the observation that the protein becomes more rigid upon binding, which helps to protect the ligand during transport. nih.gov Similar atomic-resolution studies on actin complexed with various monomer-binding proteins have also detailed the specific, albeit not always conserved, residues involved in these interactions. nih.gov Such detailed structural information is invaluable for understanding the structure-activity relationships (SAR) that govern the biological effects of morpholine derivatives. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, offering powerful tools for designing novel compounds and predicting their properties. nih.gov These technologies can significantly accelerate the process by identifying promising drug candidates, optimizing their structures, and predicting their efficacy, toxicity, and pharmacokinetic profiles. nih.gov
In the context of this compound and its derivatives, AI and ML can be employed for:
De Novo Drug Design: Generative models can design novel molecules with desired properties from scratch. nih.govscholar9.com
Lead Optimization: ML algorithms can suggest modifications to existing molecules to improve their activity and reduce side effects. nih.gov
Property Prediction: AI can predict various properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential toxicity. nih.gov This reduces the need for extensive and costly experimental screening. acs.org
Route Scouting and Optimization: AI can help identify the most efficient and feasible synthetic routes for a target molecule, minimizing the experimental burden. acs.org
By leveraging large datasets of chemical information, AI and ML models can identify complex patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of new and improved morpholine-based compounds. numberanalytics.comresearchgate.net
Exploration of Uncharted Chemical Space and Novel Derivatization Strategies
The exploration of novel derivatives of this compound is a key strategy for discovering compounds with enhanced biological activities and improved properties. e3s-conferences.org Researchers are actively developing new synthetic methods to access a wider range of morpholine-containing structures.
Recent synthetic strategies that expand the chemical space of morpholine derivatives include:
The synthesis of novel morpholine derivatives through multi-step reactions involving the formation of Schiff bases, reduction, and cyclization. ijprs.com
The enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which has led to the identification of selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), and dual SNRIs. nih.gov
The synthesis of 2- and 3-substituted morpholine congeners via the ring opening of 2-tosyl-1,2-oxazetidine, allowing for the creation of highly decorated and conformationally rigid morpholines. acs.org
The development of N-methylmorpholine-substituted benzimidazolium salts, which have shown potential as α-glucosidase inhibitors. mdpi.com
The synthesis of morpholine-coupled 2-(benzimidazol-2-yl)-3-arylquinoxalines, which have demonstrated potent antitumor activity. acs.org
The creation of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II. nih.gov
These and other derivatization strategies, such as the synthesis of carboranyl-containing β-arylaliphatic acids with morpholine moieties, are continuously expanding the library of available morpholine compounds for various applications. mdpi.com
Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions and understanding reaction mechanisms. Advanced analytical techniques are now making it possible to study reactions involving this compound with unprecedented detail.
Emerging techniques for in-situ reaction monitoring include:
2D-IR Spectroscopy: This powerful tool provides detailed information about molecular interactions and structural changes that occur during a reaction. numberanalytics.com
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR allows for the study of reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules. numberanalytics.com
Hyphenated Methods: Techniques such as chromatography-IR spectroscopy combine the separation power of chromatography with the molecular specificity of IR spectroscopy, enabling the analysis of complex reaction mixtures and the identification of reaction intermediates. numberanalytics.com
Microfluidics and Lab-on-a-Chip Devices: These technologies allow for the study of chemical reactions on a miniature scale, reducing sample consumption and increasing the speed of analysis. numberanalytics.com
The large datasets generated by these advanced techniques can be analyzed using chemometrics and machine learning algorithms to identify patterns, predict reaction outcomes, and optimize reaction conditions. numberanalytics.com Various analytical methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are also crucial for the quantification and characterization of morpholine and its derivatives. researchgate.netresearchgate.net Derivatization techniques are sometimes employed to enhance the detection of these compounds. researchgate.netresearchgate.net
Q & A
What are the recommended safety protocols for handling 2-(2-Thienyl)morpholine hydrochloride in laboratory settings?
Basic
When handling this compound, researchers must adhere to strict safety measures due to its toxicity. Essential protocols include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct experiments in a fume hood to avoid inhalation of dust or vapors.
- Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible substances.
- Dispose of waste via approved chemical waste streams.
What is the synthetic route for this compound?
Basic
The synthesis typically involves coupling morpholine with a functionalized thiophene derivative. Key steps include:
Chlorination or functionalization of the thiophene ring to introduce reactive groups (e.g., chloroacetyl thiophene).
Nucleophilic substitution where morpholine reacts with the activated thiophene derivative.
Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.
Reaction optimization may require controlled temperatures (e.g., 0–50°C) and anhydrous solvents like dichloromethane.
How can researchers optimize the synthesis yield of this compound derivatives?
Advanced
Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Catalyst screening : Use of Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility and reaction kinetics.
- Purification techniques : Column chromatography with gradient elution or recrystallization to isolate high-purity products. Monitor intermediates via TLC or HPLC.
What analytical techniques are recommended for confirming the structure of this compound and its derivatives?
Advanced
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify the morpholine-thiophene linkage and substituent positions.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure for absolute configuration determination.
- Elemental analysis : Validate purity and stoichiometry.
Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy.
How can researchers address contradictions in reported biological activities of thienyl-substituted morpholine derivatives?
Advanced
To resolve discrepancies:
Standardize assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antimicrobial studies) and control compounds.
Purity validation : Ensure compounds are ≥95% pure via HPLC and eliminate solvent residues.
Mechanistic studies : Perform in silico docking (e.g., with bacterial enzyme targets like enoyl-ACP reductase) to correlate structure-activity relationships (SAR).
Dose-response analysis : Establish EC₅₀ values under replicated conditions.
What are the key structural features of this compound that influence its reactivity?
Basic
The compound’s reactivity is governed by:
- Morpholine ring : The amine and ether groups participate in hydrogen bonding and nucleophilic reactions.
- Thiophene moiety : The sulfur atom enhances electron delocalization, enabling electrophilic substitution.
- Hydrochloride salt : Improves solubility in polar solvents, facilitating biological testing.
What in vitro models are suitable for evaluating the compound’s efficacy against multi-drug resistant pathogens?
Advanced
Relevant models include:
- Minimum Inhibitory Concentration (MIC) assays : Test against clinical isolates of M. tuberculosis or methicillin-resistant Staphylococcus aureus (MRSA).
- Biofilm disruption assays : Use crystal violet staining to quantify biofilm biomass reduction.
- Time-kill kinetics : Assess bactericidal activity over 24–72 hours. Pair with cytotoxicity assays (e.g., HepG2 cells) to determine selectivity indices.
How to design SAR studies for 2-(2-Thienyl)morpholine derivatives?
Advanced
Key SAR approaches:
Thiophene modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity.
Morpholine substitution : Replace morpholine with piperidine or thiomorpholine to assess ring size and heteroatom effects.
Side-chain variations : Attach alkyl or aryl groups to the nitrogen to modulate lipophilicity and target engagement.
Validate using molecular dynamics simulations (e.g., GROMACS) to predict binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
